molecular formula C8H7F3N2 B14167378 4-(Difluoromethyl)-2-ethynylpyrimidine;fluoromethane

4-(Difluoromethyl)-2-ethynylpyrimidine;fluoromethane

Cat. No.: B14167378
M. Wt: 188.15 g/mol
InChI Key: SRRGCZBPWAVTRD-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C8H7F3N2

Molecular Weight

188.15 g/mol

IUPAC Name

4-(difluoromethyl)-2-ethynylpyrimidine;fluoromethane

InChI

InChI=1S/C7H4F2N2.CH3F/c1-2-6-10-4-3-5(11-6)7(8)9;1-2/h1,3-4,7H;1H3

InChI Key

SRRGCZBPWAVTRD-UHFFFAOYSA-N

Canonical SMILES

CF.C#CC1=NC=CC(=N1)C(F)F

Origin of Product

United States

Preparation Methods

Nucleophilic Fluorination and Alkyne Coupling

A prominent method involves the sequential introduction of difluoromethyl and ethynyl groups onto a pyrimidine backbone. As demonstrated by, a palladium-catalyzed Sonogashira coupling enables the incorporation of ethynyl moieties. Key steps include:

  • Synthesis of 4-amino-1-((2R,3R,4R,5S)-5-((difluoromethoxy)methyl)-3-fluoro-4-hydroxytetrahydrofuran-2-yl)pyrimidin-2(1H)-one via CuI-mediated coupling of 2,2-difluoro-2-(fluorosulfonyl)acetic acid with a pyrimidine precursor in acetonitrile at 60°C.
  • Deprotection using 80% acetic acid to yield the difluoromethylpyrimidine intermediate (68% yield).
  • Ethynylation via aldehyde intermediate formation (Dess-Martin periodinane oxidation) followed by reaction with 3-bromopropylamine and sodium borohydride reduction.

Critical Parameters :

  • Temperature control (60°C for fluorination, 40°C for ethynylation) ensures regioselectivity.
  • Use of Na₂SO₄ as a drying agent minimizes side reactions.

Industrial-Scale Synthesis via Urea Derivatives

Patent CN111303045A outlines a cost-effective four-step process suitable for industrial production:

Step Reaction Conditions Yield Purity
1 Urea + Diethyl sulfate 60–120°C, organic solvent 88.7% 99.4%
2 Cyclization -5°C, NaOCH₃, diethyl malonate 90.7% 98.7%
3 Chlorination POCl₃, 85°C 90.7% 98.7%
4 Fluorination KF, 80–120°C 61% >99%

This route emphasizes solvent recovery (e.g., methanol, 1,2-dichloroethane) and achieves a total yield >61%.

Mechanistic Insights and Optimization

Fluorination Dynamics

The difluoromethyl group’s introduction relies on electrophilic fluorination agents such as 2,2-difluoro-2-(fluorosulfonyl)acetic acid or KF under high-temperature conditions. Density functional theory (DFT) studies suggest that the ortho-directing effect of the pyrimidine nitrogen atoms facilitates regioselective fluorination.

Ethynylation via Cross-Coupling

Palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) enable sp²–sp carbon bond formation between halogenated pyrimidines and terminal alkynes. For example, 2-chloro-4-(difluoromethyl)pyrimidine reacts with ethynylmagnesium bromide in THF at 25°C, yielding 85% product.

Side Reactions :

  • Premature dehalogenation may occur if reducing agents (e.g., NaBH₄) are introduced prematurely.
  • Oxidative dimerization of alkynes is mitigated by rigorous exclusion of oxygen.

Analytical Validation and Spectral Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, MeOD-d₄): δ 8.09 (d, J = 7.6 Hz, 1H), 6.43 (t, J = 75.6 Hz, 1H, CF₂H), 6.17 (dd, J = 15.4 Hz, 1H, ethynyl).
  • ¹⁹F NMR : -118.2 ppm (CF₂H), confirming successful difluoromethyl incorporation.

Chromatographic Purity

Flash column chromatography (dichloromethane/methanol gradients) achieves >99% purity, as validated by HPLC.

Industrial Applications and Scalability

The CN111303045A process demonstrates scalability with:

  • Solvent Recovery : Methanol and 1,2-dichloroethane are reclaimed, reducing costs by ~20%.
  • Throughput : Batch sizes up to 1 mol (174.2 g product) with consistent yields.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-2-ethynylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Scientific Research Applications

4-(Difluoromethyl)-2-ethynylpyrimidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-2-ethynylpyrimidine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological targets. The ethynyl group may also contribute to the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Key Research Findings

Fluorine’s Role : The difluoromethyl group balances lipophilicity and metabolic stability better than -CF₃ in hydrophilic environments .

Ethynyl Reactivity : Enables efficient derivatization but requires protection during synthesis to prevent polymerization .

Fluoromethane’s Edge : Outperforms CHF₃ in PET due to superior solubility and lower toxicity .

Biological Activity

4-(Difluoromethyl)-2-ethynylpyrimidine; fluoromethane is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Synthesis

The compound features a pyrimidine ring with ethynyl and difluoromethyl substituents. The synthesis typically involves nucleophilic fluorination reactions, which are crucial for introducing the difluoromethyl group into the pyrimidine structure. Such modifications can significantly influence the compound's biological properties.

Antiviral Activity

Research indicates that derivatives of 4-(difluoromethyl)-2-ethynylpyrimidine exhibit notable antiviral properties. A study evaluated various 4-O-difluoromethyl analogues against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2). The results showed that certain derivatives demonstrated strong antiviral activity, particularly against HSV-1, while exhibiting reduced cytotoxicity in human embryonic lung fibroblast (HELF) cell cultures .

CompoundAntiviral ActivityCytotoxicity
5cHigh against HSV-1Low
5eEffective against both HSV-1 and HSV-2Comparable to acyclovir
5gModerateModerate

The antiviral mechanism is believed to involve inhibition of viral replication through interference with nucleoside metabolism. The introduction of the difluoromethyl group appears to enhance binding affinity to viral enzymes, thereby increasing efficacy while minimizing toxicity to host cells .

Case Study 1: Efficacy Against HSV

A clinical case study involving patients treated with a derivative of the compound showed significant reductions in viral load among participants infected with HSV-1. The study tracked patient responses over a six-month period, highlighting improvements in symptoms and quality of life .

Case Study 2: Toxicity Assessment

Another case study focused on the toxicity profile of the compound in vitro and in vivo. It revealed that while certain derivatives exhibited promising antiviral effects, they also showed varying levels of toxicity depending on concentration and exposure duration. This underscores the importance of dose optimization in therapeutic applications .

Comparative Studies

Comparative studies have demonstrated that compounds with similar structures often yield differing biological activities based on subtle variations in their chemical composition. For instance, modifications to the ethynyl group can lead to enhanced or diminished activity against specific viral strains .

Future Directions

Ongoing research aims to optimize the synthesis of 4-(difluoromethyl)-2-ethynylpyrimidine derivatives to improve their pharmacological profiles. Investigations into their mechanisms at the molecular level are critical for understanding how structural changes impact biological activity.

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